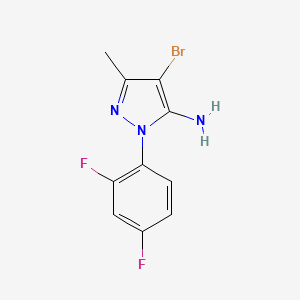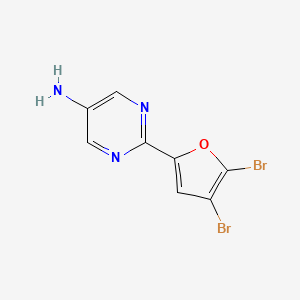
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
Übersicht
Beschreibung
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine, or 2-(4,5-DBF-2-yl)pyrimidin-5-amine, is a brominated heterocyclic compound that has a wide range of applications in scientific research. It is a versatile compound, which can be used as a starting material for the synthesis of various other compounds, as well as being a key component in various biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4,5-DBF-2-yl)pyrimidin-5-amine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine derivatives have been explored for their potential in various scientific research applications, including the synthesis of heterocyclic compounds and the evaluation of their biological activities. For instance, compounds related to this chemical structure have been synthesized and assessed for their insecticidal and antibacterial properties, leveraging their unique heterocyclic frameworks for potential applications in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).
Antitumor Activities
Research has delved into the development of novel compounds with antitumor activities, focusing on modifications to the pyrimidine core to enhance efficacy against various cancer cell lines. One approach involves synthesizing novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, showing promise in inhibiting specific kinases implicated in cancer progression (Deau et al., 2013). Another study presents a four-step synthesis of (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, leading to compounds with potential therapeutic applications (Svete et al., 2015).
Antibacterial and Antifungal Research
The synthesis of pyrimidine derivatives also extends to the exploration of antibacterial and antifungal agents. Compounds synthesized from structures similar to 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine have been evaluated for their efficacy against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs (Titi et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, derivatives of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine have been investigated for their potential in corrosion inhibition. Studies have shown that certain pyrimidine-based Schiff bases can effectively protect mild steel in acidic environments, demonstrating the versatility of these compounds in industrial applications (Ashassi-Sorkhabi et al., 2005).
Eigenschaften
IUPAC Name |
2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-1-6(14-7(5)10)8-12-2-4(11)3-13-8/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFHDBKSLZMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



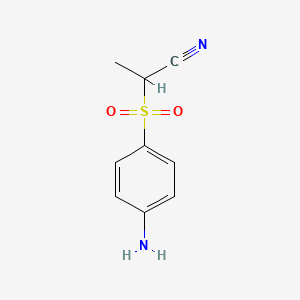
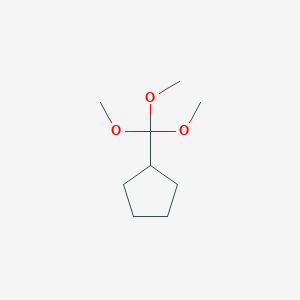
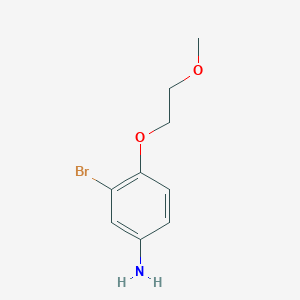
amine](/img/structure/B1527304.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
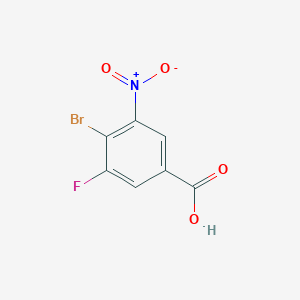
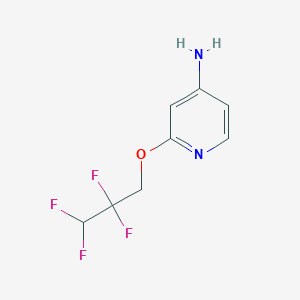
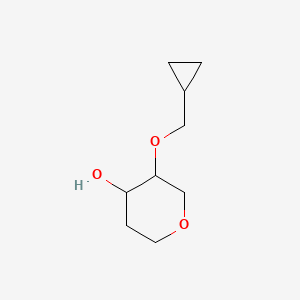
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
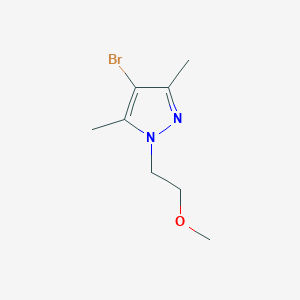
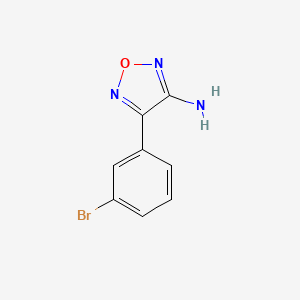
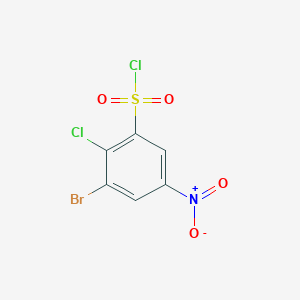
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
